

Spectroscopic Profile of 1-Ethoxy-2-(2-methoxyethoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

1-Ethoxy-2-(2methoxyethoxy)ethane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethoxy-2-(2-methoxyethoxy)ethane** (CAS No. 1002-67-1), a diether solvent relevant in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties

IUPAC Name: 1-Ethoxy-2-(2-methoxyethoxy)ethane

· Synonyms: Diethylene glycol ethyl methyl ether

CAS Number: 1002-67-1[1]

Molecular Formula: C₇H₁₆O₃[1]

Molecular Weight: 148.20 g/mol [1]

Structure: CH₃CH₂OCH₂CH₂OCH₂CH₂OCH₃



Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1-Ethoxy-2- (2-methoxyethoxy)ethane** based on its chemical structure and general principles of spectroscopy for ethers.[2][3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
CH3-CH2-O-	~1.2	Triplet	~7.0
CH3-CH2-O-	~3.5	Quartet	~7.0
-O-CH ₂ -CH ₂ -O- (ethoxy side)	~3.6	Triplet	~5.0
-O-CH ₂ -CH ₂ -O- (methoxy side)	~3.65	Triplet	~5.0
-O-CH ₂ -CH ₂ -O-CH ₃	~3.55	Singlet	-
CH₃-O-	~3.35	Singlet	-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon	Chemical Shift (δ, ppm)
CH ₃ -CH ₂ -O-	~15
CH ₃ -CH ₂ -O-	~66
-O-CH ₂ -CH ₂ -O- (ethoxy side)	~70
-O-CH ₂ -CH ₂ -O- (ethoxy side)	~71
-O-CH ₂ -CH ₂ -O-CH ₃	~72
-O-CH ₂ -CH ₂ -O-CH ₃	~70.5
CH₃-O-	~59
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Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkane)
1450-1370	Medium	C-H bending (alkane)
1150-1050	Strong	C-O stretching (ether)[2]

Mass Spectrometry (MS)

m/z	Possible Fragment
148	[M] ⁺ (Molecular Ion)
117	[M - OCH ₃] ⁺
103	[M - CH ₂ CH ₂ OCH ₃] ⁺
89	[M - OCH ₂ CH ₂ OCH ₃] ⁺
75	[CH3CH2OCH2CH2]+
59	[CH2OCH2CH3]+
45	[CH₃CH₂O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid ether like **1-Ethoxy-2-(2-methoxyethoxy)ethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Procedure:

• Sample Preparation: A sample of **1-Ethoxy-2-(2-methoxyethoxy)ethane** (5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a clean, dry NMR tube.



- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.[5]
- ¹H NMR Acquisition:
 - The spectrometer is tuned to the ¹H frequency.
 - Standard acquisition parameters are set, including a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the ¹³C frequency.
 - A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.
 - A sufficient number of scans and an appropriate relaxation delay are used to ensure quantitative accuracy if needed.
 - The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain an FTIR spectrum to identify functional groups.

Procedure:

- Sample Preparation: A drop of neat **1-Ethoxy-2-(2-methoxyethoxy)ethane** is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is collected.



- The sample is placed in the spectrometer's sample holder.
- The sample spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
 [6]
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

- Sample Introduction: A small amount of 1-Ethoxy-2-(2-methoxyethoxy)ethane is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7][8]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown liquid sample using the spectroscopic techniques described.



Preliminary Analysis Unknown Liquid Sample (e.g., 1-Ethoxy-2-(2-methoxyethoxy)ethane) Initial Functional Group Analysis IR Spectroscopy Confirm Functional Groups and Determine Molecular Weight and **Determine Connectivity** Fragmentation Detailed Structural Elucidation NMR Spectroscopy **Mass Spectrometry** (1H, 13C) Structure Confirmation **Combined Data Analysis** Elucidate Final Structure **Proposed Structure** Verify Final Verification Comparison with Reference Data

Spectroscopic Analysis Workflow

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Caption: A logical workflow for the spectroscopic analysis of an unknown compound.



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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Ethoxy-2-(2-methoxyethoxy)ethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092314#spectroscopic-data-nmr-ir-mass-spec-of-1-ethoxy-2-2-methoxyethoxy-ethane]

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